molecular formula C14H15NO4 B2788641 methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate CAS No. 2097902-17-3

methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate

Cat. No.: B2788641
CAS No.: 2097902-17-3
M. Wt: 261.277
InChI Key: QPRSSWOIFCTOFB-UHFFFAOYSA-N
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Description

Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate is an organic compound that features a furan ring, a phenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate typically involves the reaction of 4-(furan-2-yl)benzaldehyde with an appropriate amine and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate: Unique due to the presence of both furan and phenyl groups.

    Methyl N-{2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}carbamate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl N-{2-[4-(pyridin-2-yl)phenyl]-2-hydroxyethyl}carbamate: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-18-14(17)15-9-12(16)10-4-6-11(7-5-10)13-3-2-8-19-13/h2-8,12,16H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRSSWOIFCTOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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